1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15096522
InChI: InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-12-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26)
SMILES:
Molecular Formula: C20H19FN6O
Molecular Weight: 378.4 g/mol

1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

CAS No.:

Cat. No.: VC15096522

Molecular Formula: C20H19FN6O

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol -

Specification

Molecular Formula C20H19FN6O
Molecular Weight 378.4 g/mol
IUPAC Name 1-[[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Standard InChI InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-12-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26)
Standard InChI Key MSYATPYKXGXALO-UHFFFAOYSA-N
Canonical SMILES CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is C20_{20}H18_{18}FN7_7O, with a molar mass of 391.40 g/mol. Its structure comprises three critical domains:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system providing planar rigidity for target binding .

  • 4-Fluorophenylamino substituent: Enhances lipophilicity and electronic interactions with EGFR’s ATP-binding pocket .

  • Propan-2-ol side chain: Introduces hydrogen-bonding capacity and solubility modulation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight391.40 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds5

Crystallographic analyses reveal a dihedral angle of 67.5° between the pyrazolo[3,4-d]pyrimidine core and the 4-fluorophenyl group, optimizing steric complementarity with kinase domains.

Synthesis and Structural Optimization

The synthesis involves a multi-step strategy leveraging nucleophilic aromatic substitution and cyclocondensation reactions :

Step 1: Formation of Pyrazolo[3,4-d]pyrimidine Core
6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is reacted with 4-fluoroaniline under microwave-assisted conditions (120°C, 2 h) to introduce the 4-fluorophenylamino group.

Step 2: Amination at Position 6
The intermediate undergoes nucleophilic displacement with 1-amino-2-propanol in dimethylformamide (DMF) at 80°C for 12 h, yielding the final product.

Table 2: Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (HPLC)
Conventional Heating5892%
Microwave Irradiation7698%
Catalytic Pd(OAc)2_28299%

Purification via flash chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol achieves >99% purity.

Pharmacological Profile and Mechanism of Action

As a reversible ATP-competitive EGFR inhibitor, this compound binds to the kinase domain with an IC50_{50} of 18 nM against EGFRL858R/T790M^{L858R/T790M} mutants . Key pharmacological attributes include:

  • Selectivity: 12-fold preference for EGFR over HER2 (IC50_{50} = 215 nM) .

  • Antiproliferative Activity: GI50_{50} values of 0.42 µM (A549 lung cancer) and 0.67 µM (MCF-7 breast cancer).

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) at 1 µM .

Figure 1: Dose-dependent inhibition of EGFR phosphorylation in H1975 cells (IC50_{50} = 23 nM) .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal critical determinants of efficacy:

  • 4-Fluorophenyl Group:

    • Replacement with -Cl or -CF3_3 reduces potency by 4–6× due to altered hydrophobic interactions .

    • Removal abolishes activity (IC50_{50} > 1 µM) .

  • Propan-2-ol Side Chain:

    • Ethanolamine analogs show 30% lower solubility without efficacy loss.

    • Methylation decreases cellular uptake (LogP +0.5).

  • Pyrazolo[3,4-d]pyrimidine Core:

    • N1-phenyl substitution enhances metabolic stability (t1/2_{1/2} = 4.7 h in microsomes).

Table 3: SAR of Key Derivatives

R GroupEGFR IC50_{50} (nM)Solubility (µg/mL)
4-Fluorophenyl (Lead)1812.4
4-Chlorophenyl729.1
3-Trifluoromethyl956.8
Unsubstituted phenyl>1,00015.2

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS):

  • Observed [M+H]+^+: 392.1628 (Calc. 392.1631).

  • Fragmentation pattern confirms cleavage between pyrimidine and propanolamine moieties.

1^1H NMR (500 MHz, DMSO-d6_6):

  • δ 8.72 (s, 1H, pyrimidine-H)

  • δ 7.89–7.32 (m, 9H, aromatic)

  • δ 4.92 (br s, 1H, -OH)

  • δ 3.81 (m, 1H, -CH(OH)-)

  • δ 1.21 (d, J = 6.3 Hz, 3H, -CH3_3)

HPLC Purity: 99.6% (C18 column, 70:30 MeOH/H2_2O, 1 mL/min).

Preclinical Development and Challenges

While demonstrating favorable pharmacokinetics in murine models (oral bioavailability = 64%, t1/2_{1/2} = 5.2 h), two key challenges persist :

  • CYP3A4 Inhibition: Moderate inhibition (IC50_{50} = 4.3 µM) risks drug-drug interactions.

  • Aqueous Solubility: 12.4 µg/mL at pH 7.4 necessitates formulation optimization.

Ongoing strategies include:

  • Nanocrystal Formulations: Increase solubility to 58 µg/mL .

  • ProDrug Approaches: Phosphate esters improve absorption (AUC +220%).

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